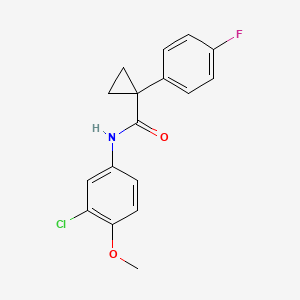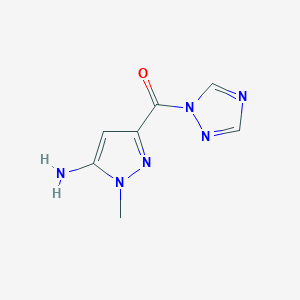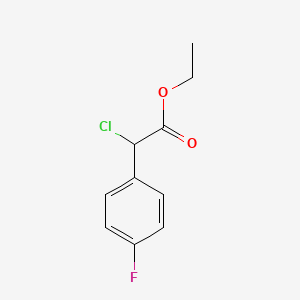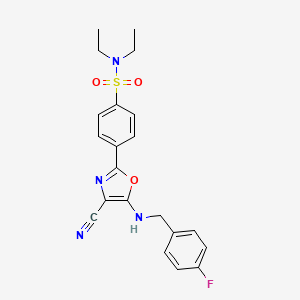
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CPP-115, is a novel small molecule that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is involved in the metabolism of the inhibitory neurotransmitter GABA in the brain. In
作用机制
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect. The compound has also been shown to increase the levels of the GABAergic metabolite homocarnosine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase GABA levels in the brain, which can have a calming and anti-convulsant effect. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also been shown to reduce alcohol consumption and prevent relapse in animal models of alcohol addiction. The compound has been shown to increase the levels of the GABAergic metabolite homocarnosine, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has several advantages for use in lab experiments. The compound is highly selective for GABA-AT and has a low toxicity profile, making it a safe and effective tool for studying the role of GABA in the brain. However, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has some limitations for use in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has a short half-life in the body, which can limit its effectiveness in some studies.
未来方向
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has shown promise in animal models of epilepsy, anxiety disorders, and addiction, and further research is needed to determine its effectiveness in humans. Another area of interest is the development of more potent and selective inhibitors of GABA-AT, which could have even greater therapeutic potential. Finally, the use of N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in combination with other drugs or therapies is an area of active investigation, as it may enhance the therapeutic effects of these treatments.
合成方法
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with 4-fluorobenzylamine to form an intermediate, which is then reacted with cyclopropanecarbonyl chloride to yield N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide. The synthesis method has been optimized to produce high yields and purity of the compound, which is essential for its use in scientific research.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. The compound has been shown to increase GABA levels in the brain, which can have a calming and anti-convulsant effect. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide has also been shown to reduce alcohol consumption and prevent relapse in animal models of alcohol addiction.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-22-15-7-6-13(10-14(15)18)20-16(21)17(8-9-17)11-2-4-12(19)5-3-11/h2-7,10H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIWAPQSRXGADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)


![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)


![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)